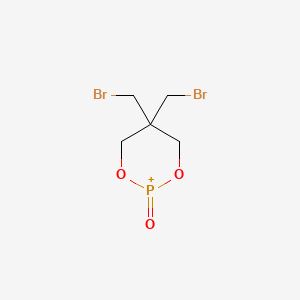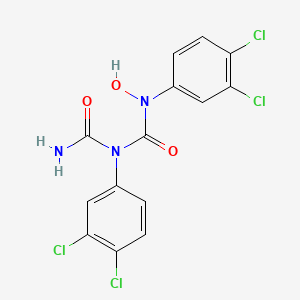
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other urea derivatives with dichlorophenyl groups, such as:
- 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
- 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea
Propriétés
Numéro CAS |
65883-26-3 |
|---|---|
Formule moléculaire |
C14H9Cl4N3O3 |
Poids moléculaire |
409.0 g/mol |
Nom IUPAC |
1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22) |
Clé InChI |
WKIQZBDJWRLDCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




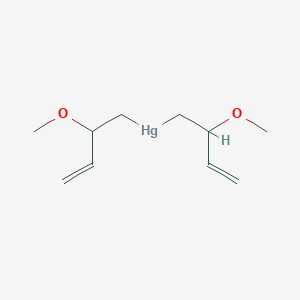
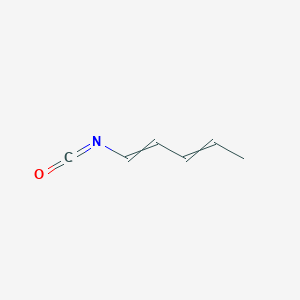
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)


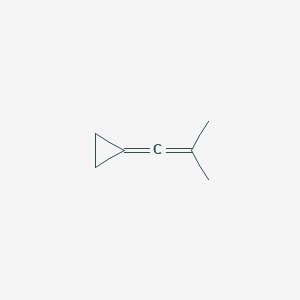
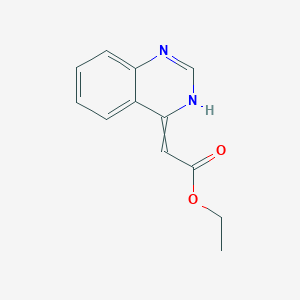
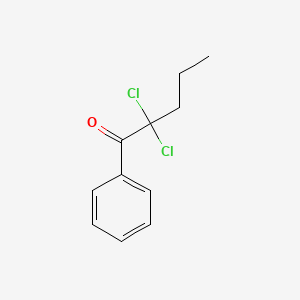
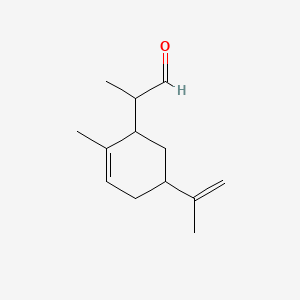
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
